3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring is a heterocyclic compound, which means it contains atoms of at least two different elements. This, along with the benzamide and methoxyphenyl groups, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group might undergo hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, highlighting their ester forms' ability to inhibit the proliferation of endothelial and tumor cells. This research underscores the potential utility of such compounds in the development of antiproliferative agents for cancer treatment (Ilić et al., 2011).
Antimicrobial and Antioxidant Activities
Gilava et al. (2020) described the potent synthesis of triazolopyrimidines with antimicrobial and antioxidant activities. This study emphasizes the importance of such compounds in developing new antimicrobial agents, which is critical given the rising concern over antibiotic resistance (Gilava et al., 2020).
Antimicrobial Activities of Triazole Derivatives
Another study by Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms. This work contributes to the ongoing search for new antimicrobial agents with potential applications in treating infectious diseases (Bektaş et al., 2007).
Structural Analysis and Pharmaceutical Importance
Sallam et al. (2021) conducted synthesis, structure analysis, and theoretical studies on pyridazine analogs, demonstrating their significant pharmaceutical importance. The research provides insights into the molecular structure and interactions of such compounds, potentially guiding the development of new pharmaceuticals (Sallam et al., 2021).
Mechanism of Action
The compound also contains a methoxyphenyl group. Methoxyphenyl compounds are a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities and bind with high affinity to multiple receptors .
Properties
IUPAC Name |
3,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)14-5-6-16(22)17(23)12-14/h2-8,11-12H,9-10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIEKIDVGBCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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